molecular formula C23H37FO5S B15076840 5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid CAS No. 5376-77-2

5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid

Cat. No.: B15076840
CAS No.: 5376-77-2
M. Wt: 444.6 g/mol
InChI Key: OBCPNXNWOHAEJT-UHFFFAOYSA-N
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Description

5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid is a complex organic compound characterized by the presence of a fluorosulfonyl group and a hexadecyloxy chain attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid typically involves multiple steps. One common approach is to start with a benzoic acid derivative and introduce the fluorosulfonyl group through a sulfonation reaction. The hexadecyloxy chain can be attached via an etherification reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or other reduced derivatives.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or other reduced compounds.

Scientific Research Applications

5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical research.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong interactions with nucleophiles, while the hexadecyloxy chain can influence the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Fluorosulfonyl)benzoic acid: Similar in structure but lacks the hexadecyloxy chain.

    4-(Chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a fluorosulfonyl group.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid core.

Uniqueness

5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid is unique due to the combination of the fluorosulfonyl group and the long hexadecyloxy chain. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry.

Properties

CAS No.

5376-77-2

Molecular Formula

C23H37FO5S

Molecular Weight

444.6 g/mol

IUPAC Name

5-fluorosulfonyl-2-hexadecoxybenzoic acid

InChI

InChI=1S/C23H37FO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26)

InChI Key

OBCPNXNWOHAEJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O

Origin of Product

United States

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